molecular formula C22H22N2S B2459950 N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane CAS No. 666175-40-2

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

Cat. No. B2459950
M. Wt: 346.49
InChI Key: CNCIWRICFWMWMC-UHFFFAOYSA-N
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Description

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane (NMMN) is a novel synthetic compound with potential applications in a variety of scientific fields. NMMN is a heterocyclic compound, containing both nitrogen and sulfur atoms, that has been studied for its ability to act as both an agonist and antagonist of certain receptors. NMMN has been found to be a non-selective agonist of serotonin, dopamine, and norepinephrine receptors, as well as an antagonist of the muscarinic receptor, making it a promising compound for further research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane involves the reaction of 2-naphthylamine with 2-naphthalenecarboxaldehyde to form an imine intermediate, which is then reduced with sodium borohydride to yield the corresponding amine. This amine is then reacted with methylamine to form the N-methylated product, which is subsequently treated with sulfur to form the sulfane derivative.

Starting Materials
2-naphthylamine, 2-naphthalenecarboxaldehyde, sodium borohydride, methylamine, sulfu

Reaction
Step 1: Reaction of 2-naphthylamine with 2-naphthalenecarboxaldehyde in the presence of a suitable solvent and acid catalyst to form the imine intermediate., Step 2: Reduction of the imine intermediate with sodium borohydride in the presence of a suitable solvent to yield the corresponding amine., Step 3: Reaction of the amine with excess methylamine in the presence of a suitable solvent to form the N-methylated product., Step 4: Treatment of the N-methylated product with sulfur in the presence of a suitable solvent to form the sulfane derivative.

Scientific Research Applications

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been studied for its ability to act as an agonist or antagonist of certain receptors, including serotonin, dopamine, and norepinephrine receptors, as well as the muscarinic receptor. In pharmacology, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been studied for its potential therapeutic applications, as it has been found to have both agonist and antagonist activity at certain receptors. In biochemistry, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been studied for its ability to act as a catalyst for certain reactions and for its potential use as a fluorescent probe.

Mechanism Of Action

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane acts as an agonist or antagonist of certain receptors, including serotonin, dopamine, and norepinephrine receptors, as well as the muscarinic receptor. N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane binds to these receptors and activates or inhibits their activity, depending on the type of receptor. For example, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been found to be a non-selective agonist of serotonin, dopamine, and norepinephrine receptors, while it is an antagonist of the muscarinic receptor.

Biochemical And Physiological Effects

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been found to have a variety of biochemical and physiological effects. N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been found to increase the release of serotonin, dopamine, and norepinephrine, as well as inhibit the release of acetylcholine. N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has also been found to have an antidepressant effect, as well as an anxiolytic effect. In addition, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has been found to have anti-inflammatory, anti-tumor, and anti-fungal properties.

Advantages And Limitations For Lab Experiments

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has several advantages for use in lab experiments. N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane is a non-toxic compound that is relatively easy to synthesize, and it has a wide range of potential applications. However, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane is a relatively new compound, and there is still much to be learned about its biochemical and physiological effects. In addition, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane has potential applications in a variety of scientific fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane could be studied further for its potential therapeutic applications, as it has been found to have both agonist and antagonist activity at certain receptors. In pharmacology, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane could be studied further for its potential therapeutic applications, as well as its ability to act as a catalyst for certain reactions. In biochemistry, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane could be studied further for its potential use as a fluorescent probe. In addition, N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane could be studied further for its potential applications in drug discovery, as well as its potential to act as a biomarker for certain diseases.

properties

CAS RN

666175-40-2

Product Name

N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

Molecular Formula

C22H22N2S

Molecular Weight

346.49

IUPAC Name

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane

InChI

InChI=1S/C22H20N2.H2S/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2;/h3-14,23-24H,1-2H3;1H2

InChI Key

CNCIWRICFWMWMC-UHFFFAOYSA-N

SMILES

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC.S

solubility

not available

Origin of Product

United States

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